

# The Discovery and Development of HMR 1098: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

HMR 1098, the sodium salt of HMR 1883, is a novel sulfonylthiourea derivative developed by Hoechst Marion Roussel. It was designed as a cardioselective ATP-sensitive potassium (KATP) channel blocker with the therapeutic goal of preventing life-threatening ventricular arrhythmias arising from myocardial ischemia. During ischemia, the activation of sarcolemmal KATP channels in cardiomyocytes leads to a shortening of the action potential duration (APD), which can promote the development of ventricular fibrillation. HMR 1098 was developed to selectively inhibit these cardiac KATP channels without significantly affecting those in pancreatic β-cells, thus avoiding the hypoglycemic effects associated with non-selective KATP channel blockers like glibenclamide. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of HMR 1098, including detailed experimental protocols and a summary of key quantitative data. While extensive preclinical data exists, information regarding its chemical synthesis and clinical trial progression is not publicly available, suggesting its development may not have advanced to later clinical stages.

# Introduction: The Rationale for a Cardioselective KATP Channel Blocker

ATP-sensitive potassium (KATP) channels are crucial metabolic sensors that link the cellular energetic state to membrane excitability in various tissues, including pancreatic β-cells, cardiac



muscle, and smooth muscle.[1] These channels are hetero-octameric complexes composed of four pore-forming inwardly rectifying potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[2] The subunit composition varies between tissues, conferring distinct pharmacological properties. In pancreatic β-cells, KATP channels are typically composed of Kir6.2 and SUR1 subunits, while in ventricular cardiomyocytes, they are predominantly Kir6.2/SUR2A complexes.[1][2]

During myocardial ischemia, a drop in intracellular ATP levels leads to the opening of sarcolemmal KATP channels. The subsequent potassium efflux shortens the cardiac action potential duration (APD), which is believed to contribute to the genesis of re-entrant arrhythmias and ventricular fibrillation.[3][4] Pharmacological blockade of these channels has been proposed as a therapeutic strategy to prevent these lethal arrhythmias. However, first-generation sulfonylureas, such as glibenclamide, are non-selective and potently block pancreatic KATP channels, leading to insulin release and hypoglycemia, a significant and undesirable side effect in this context.[3] This created a clear rationale for the discovery and development of a cardioselective KATP channel blocker that could prevent ischemia-induced arrhythmias without impacting glucose homeostasis. HMR 1883 and its sodium salt, HMR 1098, were designed to meet this therapeutic need.[3]

# **Discovery and Chemical Properties**

**HMR 1098** is the sodium salt of HMR 1883, a sulfonylthiourea compound.[5] Its chemical name is sodium (5-chloro-2-methoxybenzoyl)(4-methoxy-3-(N-(methylcarbamothioyl)sulfamoyl)phenethyl)amide.[3] The development of HMR 1883 by Hoechst Marion Roussel was a targeted effort to create a cardioselective KATP channel blocker.[3][4] The aim was to separate the desired anti-arrhythmic effects from the insulin-releasing effects of earlier non-selective agents.[3]

While detailed information on the specific screening and lead optimization process is not available in the public literature, the chemical structure of HMR 1883 represents a distinct class from the traditional sulfonylureas used in diabetes treatment.

Chemical Structure of HMR 1883: 1-[[5-[2-(5-chloro-o-anisamido)ethyl]-2-methoxyphenyl]sulfonyl]-3-methylthiourea[5]



Detailed experimental protocols for the chemical synthesis of HMR 1883 or **HMR 1098** have not been published in peer-reviewed journals.

### **Mechanism of Action**

**HMR 1098** exerts its pharmacological effect by inhibiting the activity of ATP-sensitive potassium channels. It binds to the sulfonylurea receptor (SUR) subunit of the channel complex, leading to channel closure and a reduction in potassium efflux.[1] This inhibition is intended to be selective for the cardiac isoform of the KATP channel (Kir6.2/SUR2A).

# **Signaling Pathway of HMR 1098 Action**

The following diagram illustrates the proposed mechanism of action of **HMR 1098** at the cellular level in a cardiomyocyte during ischemia.



Click to download full resolution via product page

Mechanism of action of HMR 1098 in ischemic cardiomyocytes.

# **Controversy Regarding SUR Isotype Selectivity**

While initially developed as a selective inhibitor of the cardiac KATP channel (Kir6.2/SUR2A), subsequent research has challenged the SUR isotype specificity of **HMR 1098**. Some studies have shown that **HMR 1098** can also inhibit Kir6.2/SUR1 channels, which are predominantly found in pancreatic β-cells and atrial myocytes.[2][6] In fact, some evidence suggests that **HMR** 



**1098** may be a more potent inhibitor of Kir6.2/SUR1 than Kir6.2/SUR2A channels, particularly in the presence of MgADP.[2][6] This finding has significant implications for the interpretation of preclinical studies and the potential clinical utility of the compound.



Click to download full resolution via product page

Debated selectivity of HMR 1098 for SUR2A vs. SUR1 KATP channel subunits.

# **Preclinical Pharmacology**

**HMR 1098** has been evaluated in a variety of in vitro and in vivo preclinical models to characterize its pharmacological effects.

## In Vitro Electrophysiology and Channel Inhibition

Table 1: In Vitro Inhibitory Activity of HMR 1098 and Related Compounds



| Compound      | Preparation                           | KATP Channel<br>Subtype | IC50 / Potency                                                                        | Reference |
|---------------|---------------------------------------|-------------------------|---------------------------------------------------------------------------------------|-----------|
| HMR 1098      | Recombinant<br>Kir6.2/SUR2A           | Kir6.2/SUR2A            | 0.30 ± 0.04 μM<br>(Pinacidil-<br>activated)                                           |           |
| HMR 1098      | Adult Rat<br>Ventricular<br>Myocytes  | Sarcolemmal<br>KATP     | 0.36 ± 0.02 μM<br>(Pinacidil-<br>activated)                                           | _         |
| HMR 1098      | Recombinant<br>Kir6.2/SUR1            | Kir6.2/SUR1             | More effective<br>than on<br>Kir6.2/SUR2A in<br>the presence of<br>MgADP and<br>MgATP | [2][6]    |
| HMR 1883      | Guinea Pig<br>Papillary Muscle        | Sarcolemmal<br>KATP     | 0.6 μM (vs.<br>Rilmakalim-<br>induced APD<br>shortening)                              | [1]       |
| HMR 1883      | Guinea Pig<br>Ventricular<br>Myocytes | Sarcolemmal<br>KATP     | 0.8 μM (vs.<br>Rilmakalim-<br>induced whole-<br>cell current)                         | [1]       |
| Glibenclamide | Guinea Pig<br>Papillary Muscle        | Sarcolemmal<br>KATP     | 0.14 µM (vs.<br>Rilmakalim-<br>induced APD<br>shortening)                             | [1]       |
| Glibenclamide | Guinea Pig<br>Ventricular<br>Myocytes | Sarcolemmal<br>KATP     | 20 nM (vs. Rilmakalim- induced whole- cell current)                                   | [1]       |

# **Effects on Cardiac Function and Ischemia Models**



Table 2: Effects of HMR 1098/HMR 1883 in Animal Models of Myocardial Ischemia

| Model                                                       | Species | Compound & Dose              | Key Findings                                                                                               | Reference |
|-------------------------------------------------------------|---------|------------------------------|------------------------------------------------------------------------------------------------------------|-----------|
| Isolated Perfused Working Heart (Low-flow ischemia)         | Rat     | HMR 1098 (3<br>μmol/l)       | Prevented ischemia- induced QT interval shortening.                                                        |           |
| Anesthetized Rat<br>(Coronary artery<br>occlusion)          | Rat     | HMR 1098 (10<br>mg/kg i.v.)  | No significant effect on infarct size (72 ± 2% vs. 75 ± 3% in vehicle).                                    | _         |
| Anesthetized Pig<br>(Coronary artery<br>occlusion)          | Pig     | HMR 1883 (3<br>mg/kg i.v.)   | Reduced ischemia-induced shortening of monophasic action potential (MAP) by 59%.                           | [4]       |
| Conscious Dog<br>(Healed<br>myocardial<br>infarction)       | Dog     | HMR 1883 (3.0<br>mg/kg i.v.) | Prevented ventricular fibrillation in 11 of 13 animals. No significant effect on blood glucose or insulin. | [2]       |
| Langendorff- perfused Heart (Phase-2 Myocardial Infarction) | Rabbit  | HMR 1098 (10<br>μM)          | Prevented sustained ventricular fibrillation in 5 of 9 MI hearts.                                          |           |



# **Effects on Pancreatic β-Cells and Glucose Homeostasis**

Table 3: Pancreatic and Metabolic Effects of HMR 1098/HMR 1883

| Preparation                      | Species | Compound                     | Potency /<br>Effect                                                | Reference |
|----------------------------------|---------|------------------------------|--------------------------------------------------------------------|-----------|
| Rat Insulinoma<br>Cells (RINm5F) | Rat     | HMR 1883                     | EC50 for<br>depolarization ≈<br>20 μM                              | [1]       |
| Rat Insulinoma<br>Cells (RINm5F) | Rat     | Glibenclamide                | EC50 for<br>depolarization =<br>9 nM                               | [1]       |
| Isolated<br>Pancreatic Islets    | Mouse   | HMR 1098                     | Increased insulin<br>secretion with an<br>EC50 of 6.3 ±<br>1.5 µM. | [6]       |
| In vivo                          | Mouse   | HMR 1098 (3000<br>μg)        | Significantly decreased blood glucose levels.                      | [6]       |
| In vivo                          | Dog     | HMR 1883 (3.0<br>mg/kg i.v.) | No significant effect on blood glucose or plasma insulin.          | [2]       |

# **Experimental Protocols**Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the flow of ions through KATP channels in single cells.

Cell Preparation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., rat, mouse, guinea pig). Alternatively, cell lines (e.g., COSm6, HEK293) are transiently transfected with cDNAs encoding the desired Kir6.x and SURx subunits.

### Foundational & Exploratory





- Recording: A glass micropipette with a tip diameter of ~1 μm is pressed against the cell
  membrane to form a high-resistance seal. The membrane patch under the pipette is then
  ruptured to allow electrical access to the whole cell. The membrane potential is clamped at a
  specific voltage, and the resulting currents are recorded.
- Solutions: The intracellular (pipette) solution typically contains low ATP to promote KATP channel opening. The extracellular (bath) solution mimics physiological conditions.
- Drug Application: KATP channel openers (e.g., pinacidil, diazoxide) are used to activate the channels, and the inhibitory effect of HMR 1098 at various concentrations is then measured to determine the IC50.





Click to download full resolution via product page

Experimental workflow for whole-cell patch-clamp analysis of HMR 1098.



# **Isolated Perfused Heart Models (Langendorff)**

This ex vivo model allows for the study of drug effects on the entire heart in a controlled environment.

- Heart Isolation: The heart is rapidly excised from an anesthetized animal and arrested in icecold buffer.
- Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with a physiological salt solution (e.g., Krebs-Henseleit buffer) at constant pressure or flow. This maintains the viability of the heart tissue.
- Ischemia Induction: Global or regional ischemia is induced by reducing the perfusion flow or occluding a coronary artery.
- Measurements: Various parameters can be measured, including electrocardiogram (ECG), monophasic action potentials (MAPs), left ventricular pressure, and coronary flow.
- Drug Administration: **HMR 1098** is added to the perfusate to assess its effects on cardiac function during normoxia, ischemia, and reperfusion.

### 86Rb+ Efflux Assay

This assay is used to measure the activity of KATP channels in a population of cells.

- Cell Loading: Cells expressing the KATP channels of interest are incubated with <sup>86</sup>Rb<sup>+</sup>, a
  radioactive analog of K<sup>+</sup>, which accumulates inside the cells.
- Efflux Stimulation: The cells are then treated with metabolic inhibitors or KATP channel openers to activate the channels.
- Measurement: The amount of <sup>86</sup>Rb<sup>+</sup> released from the cells into the supernatant is measured over time using a scintillation counter.
- Inhibition Assay: The assay is performed in the presence and absence of various concentrations of HMR 1098 to quantify its inhibitory effect on <sup>86</sup>Rb<sup>+</sup> efflux.

# **Clinical Development Status**



A thorough search of public databases and the scientific literature did not yield any information on clinical trials of **HMR 1098** or HMR 1883. There is no evidence of Investigational New Drug (IND) filings or published results from Phase I, II, or III studies. The absence of this information suggests that the clinical development of **HMR 1098** was likely discontinued, possibly due to the findings regarding its lack of SUR isotype specificity, its reduced efficacy under metabolic stress, or other undisclosed reasons.

### Conclusion

HMR 1098 was developed based on a strong scientific rationale to be a cardioselective KATP channel blocker for the prevention of ischemia-induced ventricular arrhythmias. Preclinical studies demonstrated its efficacy in preventing action potential shortening and ventricular fibrillation in various animal models. However, its initial characterization as a highly selective SUR2A inhibitor has been contested, with evidence suggesting significant activity at SUR1-containing channels, which could lead to effects on insulin secretion. Furthermore, its efficacy appears to be diminished under conditions of metabolic stress, a key feature of the intended therapeutic setting. The lack of publicly available information on its clinical development suggests that HMR 1098 did not proceed to become a clinically approved therapeutic agent. Nevertheless, the study of HMR 1098 has contributed significantly to the understanding of KATP channel pharmacology and the challenges of developing isotype-selective ion channel modulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DE60132798T2 COMPOSITION OF A SODIUM CHANNEL BLOCKING COMPOUND -Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103539728A Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]



- 5. WO2013130411A1 Salts of potassium atp channel openers and uses thereof Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Discovery and Development of HMR 1098: A
  Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b1255511#the-discovery-and-development-of-hmr1098]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com